molecular formula C12H22N2O5 B6244520 (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid CAS No. 2408938-38-3

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid

Cat. No.: B6244520
CAS No.: 2408938-38-3
M. Wt: 274.3
InChI Key:
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Description

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.3. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid. The protecting group is then removed to yield the final product.", "Starting Materials": [ "3-methylbutanoic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "triethylamine", "ethyl acetate", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "3-methylbutanoic acid is dissolved in dichloromethane and treated with N,N'-dicyclohexylcarbodiimide (DCC) and tert-butyl carbamate to form the tert-butyl carbamate ester of 3-methylbutanoic acid. The reaction mixture is stirred at room temperature for 2 hours and then filtered to remove the dicyclohexylurea byproduct.", "Step 2: Coupling of the protected amine with the appropriate acid", "The tert-butyl carbamate ester of 3-methylbutanoic acid is dissolved in dichloromethane and treated with N-hydroxysuccinimide (NHS) and diisopropylethylamine (DIPEA) to form the NHS ester of the protected acid. The reaction mixture is stirred at room temperature for 1 hour and then filtered to remove the DIPEA byproduct.", "The protected amine is then added to the NHS ester in the presence of triethylamine (TEA) as a base. The reaction mixture is stirred at room temperature for 2 hours and then quenched with a solution of sodium bicarbonate in water.", "Step 3: Deprotection of the amine group", "The crude product is extracted with ethyl acetate and washed with water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product. The crude product is dissolved in methanol and treated with sodium bicarbonate to remove the tert-butyl carbamate protecting group and yield the final product, (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-methylbutanoic acid." ] }

CAS No.

2408938-38-3

Molecular Formula

C12H22N2O5

Molecular Weight

274.3

Purity

95

Origin of Product

United States

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